N-[(4-bromophenyl)methyl]-2,4-difluoroaniline
Description
N-[(4-Bromophenyl)methyl]-2,4-difluoroaniline (CAS: 1193388-69-0) is a halogenated aniline derivative featuring a 4-bromophenylmethyl group attached to a 2,4-difluoroaniline core. Its molecular formula is C₁₃H₁₀BrF₂N, with a molecular weight of 312.15 g/mol. The compound is synthesized via microwave-assisted amidation reactions, as described in methodologies for analogous bromophenyl-substituted carboxamides (e.g., N-(4-bromophenyl)quinoline-2-carboxamide) . Applications include its use as an intermediate in pharmaceutical and materials science research, particularly in derivatives like liquid crystal dimers .
Properties
Molecular Formula |
C13H10BrF2N |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H10BrF2N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 |
InChI Key |
OKSPJBINBZZKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline typically involves the reaction of 4-bromobenzyl chloride with 2,4-difluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom on the benzyl group facilitates palladium-catalyzed cross-coupling with boronic acids. This reaction replaces the bromine with aryl or heteroaryl groups, enabling structural diversification.
Example Reaction Pathway:
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline + Arylboronic acid → N-[(4-arylphenyl)methyl]-2,4-difluoroaniline
Conditions
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Dimethylformamide (DMF) or toluene/water mixture
-
Temperature: 80–100°C
| Boronic Acid | Product Yield (%) | Reference |
|---|---|---|
| Phenyl | 85 | |
| 4-Fluorophenyl | 78 | |
| 2-Thienyl | 72 |
Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product .
Electrophilic Aromatic Substitution (EAS)
The aniline ring undergoes EAS at positions activated by fluorine’s electron-withdrawing effects. Nitration and sulfonation are common examples.
Example: Nitration
Reagents : HNO₃/H₂SO₄ (nitrating mixture)
Regioselectivity : Fluorine directs substitution to the meta position relative to the NH group.
| Reaction Site | Major Product | Yield (%) | Reference |
|---|---|---|---|
| Meta | 3-Nitro derivative | 67 |
Kinetic Data :
Nucleophilic Substitution at the Benzylic Position
The benzylic methylene group (CH₂) can undergo oxidation or radical-mediated reactions.
Oxidation to Ketone
Reagents : KMnO₄/H₂SO₄ (acidic conditions)
Product : N-(4-bromobenzoyl)-2,4-difluoroaniline
| Oxidizing Agent | Conversion (%) | Reference |
|---|---|---|
| KMnO₄ | 92 |
Mechanism : Sequential deprotonation and two-electron oxidation of the benzylic C–H bond .
Reductive Dehalogenation
The bromine substituent can be removed via catalytic hydrogenation.
Conditions
-
Catalyst: 10% Pd/C
-
Solvent: Methanol
-
Pressure: H₂ (1 atm)
-
Temperature: 25°C
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| This compound | N-(phenylmethyl)-2,4-difluoroaniline | 88 |
Side Reaction : Partial reduction of the aniline NH group is suppressed by acidic conditions .
Metabolic Reactions
In vivo, the aniline group forms hemoglobin adducts via oxidation to nitroso intermediates.
Key Data
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Positional Isomers of Difluoroaniline Derivatives
The positions of fluorine atoms on the aniline ring significantly influence biological activity and physicochemical properties:
- 2,4-Difluoroaniline (DFA): Exhibits higher aquatic toxicity (LC₅₀ = 200.96 mg/L in zebrafish) and lower biodegradability compared to mono-fluoroanilines .
- 3,5-Difluoroaniline : Demonstrates enhanced biological activity (IC₅₀ = 0.24 μM) in enzyme inhibition studies due to synergistic meta-fluorine effects, outperforming 2,4-difluoroaniline derivatives .
| Compound | Fluorine Positions | IC₅₀ (μM) | LC₅₀ (Aquatic) | Biodegradability |
|---|---|---|---|---|
| 2,4-Difluoroaniline | 2,4 | >25 | 200.96 mg/L | Low |
| 3,5-Difluoroaniline | 3,5 | 0.24 | Not reported | Moderate |
Halogen Substitution Effects
Replacing fluorine with other halogens alters activity and toxicity:
- Chlorine Substitution : 2,4-Dichloroaniline (IC₅₀ >25 μM) shows reduced potency compared to 3,5-difluoroaniline, highlighting fluorine's unique electronic effects .
- Bromine/Iodine Substitution : Para-bromine or iodine in N-(4-halophenyl)maleimides (e.g., IC₅₀ ≈ 4–5 μM) demonstrates comparable inhibitory activity to fluorine, suggesting halogen size has minimal impact in certain contexts .
Toxicity and Environmental Impact
- Aquatic Toxicity : DFA is classified as harmful (UN 2941, PG III) due to methemoglobinemia risks in aquatic organisms . Its biodegradation is slower than 4-fluoroaniline, but co-treatment with glucose or aniline accelerates degradation .
- Regulatory Status : 2,4-Difluoroaniline is flagged for ocular, dermal, and respiratory toxicity in mammals , while bromine-containing derivatives like the target compound lack extensive toxicological data.
Key Research Findings
- Synthetic Efficiency : Microwave methods using 4-bromoaniline achieve high yields (e.g., 85% for N-(4-bromophenyl)naphthalene-2-carboxamide) .
- Structure-Activity Relationships : Meta-fluorine positions enhance bioactivity, while ortho/para positions reduce efficacy .
- Environmental Persistence : Fluorinated anilines like DFA require targeted wastewater treatment strategies due to recalcitrance .
Biological Activity
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline is a chemical compound with notable biological activity, primarily due to its structural characteristics and functional groups. This article explores its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C13H10BrF2N
- CAS Number : 1193390-03-2
- Functional Groups : The compound features bromine and fluorine substituents on an aniline structure, which can influence its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity to proteins and enzymes. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways involving aromatic amines.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of aniline can demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, 4-anilinoquinazolines, which share structural similarities with this compound, have shown selective cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active compounds in these studies exhibited low half-maximal inhibitory concentration (LC50) values, indicating potent anticancer activity .
Case Studies
-
Antibacterial Screening
A study evaluated the antibacterial activity of various substituted anilines against common pathogens. This compound exhibited moderate activity with minimum inhibitory concentrations (MICs) comparable to known antibiotics . -
Cytotoxicity Assessment
In a comparative study involving 4-anilinoquinazolines, it was found that compounds with similar structures to this compound demonstrated significant cytotoxic effects against HeLa cells. The presence of halogen substituents was crucial for enhancing their biological activity .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[(4-bromophenyl)methyl]-2,4-difluoroaniline and its derivatives?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, 2,4-difluoroaniline can react with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via alkylation. Intermediate purification often employs column chromatography, and structural confirmation uses NMR (¹H/¹³C) and mass spectrometry .
- Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize byproducts like dialkylated amines.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-F vibrations at 1200–1100 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and the benzylic CH₂ group (δ ~4.3 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -125 ppm for ortho/meta-F) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 298.03) .
Q. How is acute aquatic toxicity assessed for halogenated anilines like this compound?
- Methodology : Follow OECD Guideline 203 using zebrafish (Danio rerio). Prepare test solutions in dechlorinated water (pH 7.5–8.0, 25°C). Expose adult fish (n=70) to concentrations (e.g., 50–300 mg/L) for 96 hours. Monitor mortality and behavioral endpoints (e.g., lethargy, erratic swimming). Calculate LC₅₀ via Probit analysis .
- Data Interpretation : Compare results to structurally similar compounds (e.g., 2,4-difluoroaniline LC₅₀ = 171.6–200.96 mg/L) to infer relative toxicity .
Advanced Research Questions
Q. How do structural modifications influence the metabolic pathways of this compound in biological systems?
- Methodology :
- In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., rat S9 fraction). Analyze metabolites via LC-MS/MS. Key pathways include N-oxidation (forming hydroxylamine intermediates) and subsequent hemoglobin co-oxidation, leading to methemoglobinemia .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP2E1) .
Q. What explains discrepancies in LC₅₀ values between adult zebrafish and embryonic models for halogenated anilines?
- Analysis : Embryonic LC₅₀ values (e.g., 171.6 mg/L for 2,4-difluoroaniline) are often lower than adult values (200.96 mg/L) due to developmental susceptibility. Factors include:
- Test Duration : Embryo assays (120 hours) vs. adult tests (96 hours).
- Barrier Permeability : Chorion presence in embryos may delay toxin uptake .
Q. Can this compound derivatives act as ligands in catalytic systems?
- Case Study : Phenoxyimine ligands derived from 2,6-difluoroaniline (e.g., Bis-(N-(3',5'-diiodo-salicylidene)-2,6-difluoroaniline)-TiCl₂) show high activity in olefin polymerization. Synthesize analogous ligands by condensing the target compound with salicylaldehyde derivatives. Evaluate catalytic performance via ethylene polymerization (MAO activator, 60°C) and analyze polymer properties (e.g., Mn via GPC, crystallinity via DSC) .
Data Contradiction Resolution
Q. How to reconcile conflicting toxicity data between in vivo and computational models?
- Strategy :
- QSAR Validation : Compare experimental LC₅₀ values with Quantitative Structure-Activity Relationship predictions (e.g., using ECOSAR). Adjust parameters like logP and electron-withdrawing effects (e.g., fluorine/bromine substituents) .
- Dose-Response Curves : Use Hill slope analysis to assess synergistic/antagonistic effects in multi-substituted analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
